5-ヨードキノリン-8-オール

概要

説明

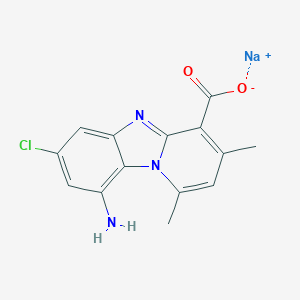

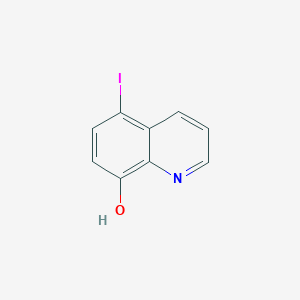

5-Iodo-8-quinolinol, also known as IQ, is a heterocyclic organic compound that contains a quinoline ring with an iodine atom at the 5-position. It has been extensively studied due to its unique chemical properties and potential applications in various fields, including medicinal chemistry, material science, and environmental science.

科学的研究の応用

抗真菌治療

5-ヨードキノリン-8-オールは、一般的にクリオキノールとして知られており、様々な真菌感染症の治療に抗真菌クリームとして使用されてきました . その真菌に対する有効性から、特に水虫や白癬などの皮膚疾患に対して、皮膚科で貴重な化合物となっています。

抗菌剤

この化合物は抗菌特性を示し、皮膚感染症の治療のためのクリームに有用です . 細菌の増殖を阻害する能力により、細菌の増殖によって皮膚の完全性が損なわれている状況で使用できます。

抗原虫活性

研究により、5-ヨードキノリン-8-オールは、リーシュマニア症などの原虫感染症に対して活性を持つことが示されています . リーシュマニア属に対するその有効性を評価しており、潜在的な抗原虫治療薬として有望です。

キレート療法

5-ヨードキノリン-8-オールは、特に銅や亜鉛などの金属イオンのキレート剤として研究されています . この特性は、金属イオンの調節異常が関与しているアルツハイマー病などの神経変性疾患の文脈で重要です。

抗腫瘍特性

抗腫瘍剤として、5-ヨードキノリン-8-オールは癌治療に用途がある可能性があります . 新しい抗癌剤を開発するために、新生物細胞の増殖を阻害する役割を利用することができます。

皮膚科的用途

ヒドロコルチゾンなどの他の化合物と組み合わせて、5-ヨードキノリン-8-オールは、湿疹や皮膚炎などの様々な皮膚症の治療に使用されます . その抗炎症特性は、皮膚科の製剤において汎用性の高い剤となっています。

獣医学

この化合物は、獣医学でも使用が承認されています . 広範囲の抗菌活性は、動物の感染症の治療に役立ち、動物の健康と福祉に貢献しています。

細胞生物学における研究ツール

ミトコンドリア膜電位の変化や活性酸素種の産生などの細胞応答を誘発する能力により、5-ヨードキノリン-8-オールは細胞生物学研究における貴重な研究ツールとして役立っています . 細胞メカニズムと外部刺激に対する応答を理解するのに役立ちます。

作用機序

Target of Action

5-Iodoquinolin-8-ol, also known as 5-Iodo-8-quinolinol or 8-Quinolinol, 5-iodo-, is primarily used against Entamoeba histolytica . It is active against both cyst and trophozoites that are localized in the lumen of the intestine . It is considered the drug of choice for treating asymptomatic or moderate forms of amebiasis .

Mode of Action

It is known to be bacteriostatic . It acts by chelation of ferrous ions essential for metabolism .

Biochemical Pathways

The compound interferes with the ion homeostasis of the pathogen, acting as a metal chelator for zinc, copper, and iron . This interference with essential metal ions disrupts the biochemical pathways of the pathogen, inhibiting its growth and reproduction .

Pharmacokinetics

Topical absorption of 5-Iodoquinolin-8-ol is rapid and extensive, especially when the skin is covered with an occlusive dressing or if the medication is applied to extensive or eroded areas of the skin . Application of the compound to extensive or eroded areas of the skin may lead to increased protein-bound iodine (PBI) levels within 1 week .

Result of Action

The result of the action of 5-Iodoquinolin-8-ol is the inhibition of the growth and reproduction of the pathogen, leading to its eventual elimination from the host organism . It can inhibit yeast-hyphae transition and biofilm formation in Candida albicans . The effect on the cell membrane is different depending on different concentrations of the compound .

Action Environment

The efficacy and stability of 5-Iodoquinolin-8-ol can be influenced by environmental factors such as the presence of metal ions in the environment . The antifungal effects of the compound can be reversed by exogenous addition of metal ions . Conversely, the minimum inhibitory concentration of the compound is decreased in media supplemented with exogenous metal chelators .

生化学分析

Biochemical Properties

5-Iodoquinolin-8-ol has been found to have antibacterial and antifungal properties . It acts as a chelator, forming bonds with central copper atoms at two or more points . This interaction with copper ions suggests that it may interact with enzymes and proteins that require copper as a cofactor .

Cellular Effects

The compound has been shown to have significant effects on cells, particularly in the context of fungal infections . For instance, it can inhibit hyphae formation and biofilm formation in Candida albicans . It also disrupts the cell membrane directly at high concentrations and induces depolarization of the membrane at low concentrations .

Molecular Mechanism

The molecular mechanism of 5-Iodoquinolin-8-ol involves its ability to chelate and redistribute metals, particularly copper . This chelation can interfere with the function of enzymes that require these metals as cofactors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Iodoquinolin-8-ol can change over time . For example, it has been observed that the compound’s ability to inhibit yeast-hyphae transition and biofilm formation in Candida albicans can vary depending on the concentration and duration of exposure .

Dosage Effects in Animal Models

In animal models, the effects of 5-Iodoquinolin-8-ol can vary with different dosages . For instance, in a study involving mice, it was found that the compound could restore memory deficits induced by copper–cholesterol when administered at certain dosages .

Metabolic Pathways

5-Iodoquinolin-8-ol can interfere with ion homeostasis, acting as a metal chelator for zinc, copper, and iron . This suggests that it may be involved in metabolic pathways that involve these metals .

Transport and Distribution

It is known that the compound can disrupt the cell membrane and induce membrane depolarization , which could potentially influence its distribution within cells.

Subcellular Localization

Given its ability to disrupt cell membranes and chelate metals , it is possible that it may localize to areas of the cell where these metals are concentrated.

特性

IUPAC Name |

5-iodoquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6INO/c10-7-3-4-8(12)9-6(7)2-1-5-11-9/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUQZNPQQZDQDPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80157344 | |

| Record name | 5-Iodo-8-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13207-63-1 | |

| Record name | 5-Iodo-8-quinolinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013207631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Hydroxy-5-iodoquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53183 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Iodo-8-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q & A

Q1: How does the antifungal activity of 5-Iodo-8-quinolinol differ from its parent compound, 8-quinolinol?

A: Research suggests that 5-Iodo-8-quinolinol and 8-quinolinol might exert their antifungal effects through different mechanisms. While certain thiol-containing compounds can reverse the fungitoxicity of 8-quinolinol, they do not exhibit the same effect on 5-Iodo-8-quinolinol. [] This difference suggests distinct modes of action for these two compounds. Further research is needed to fully elucidate the specific mechanisms involved.

Q2: Are there synergistic effects when 5-Iodo-8-quinolinol is combined with other antifungal agents?

A: Studies have explored the combined antifungal action of 8-quinolinol and its copper(II) bischelate with various agents, including 5-Iodo-8-quinolinol. Interestingly, the combination of 8-quinolinol and 5-Iodo-8-quinolinol did not demonstrate significant synergistic effects against the tested fungi. [] This finding highlights the complexity of antifungal interactions and the need for further investigation to identify optimal combinations for enhanced efficacy.

Q3: What is the structural difference between 5-Iodo-8-quinolinol and 7-Iodo-8-quinolinol?

A: While both compounds are iodinated derivatives of 8-quinolinol, they differ in the position of the iodine atom on the quinoline ring. Confirmation of the 7-iodo isomer's structure was achieved through X-ray crystallography, revealing the absence of bifurcated hydrogen bonds potentially due to steric hindrance from the iodine atom at the C7 position. [] This structural detail is crucial for understanding potential differences in their chemical properties and biological activities.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,2,4-Metheno-1H-cyclobuta[cd]pentalene-3,5-dione, hexahydro-](/img/structure/B80606.png)

![(1R,3R,5R,6S,7S,11S)-6-Hydroxy-3-methyl-8-methylidene-4,10,15-trioxatetracyclo[11.2.1.03,5.07,11]hexadec-13(16)-ene-9,14-dione](/img/structure/B80607.png)

![7-Chloro-7,12-dihydrobenzo[c]phenarsazine](/img/structure/B80616.png)